molecular formula C8H9NO3 B018480 2-Methyl-4-nitroanisole CAS No. 50741-92-9

2-Methyl-4-nitroanisole

Cat. No. B018480
CAS RN: 50741-92-9
M. Wt: 167.16 g/mol
InChI Key: QOZMIJZYJZQOBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-4-nitroanisole and related compounds involves various techniques. Studies have described methods to synthesize nitroaniline derivatives, which are structurally similar to 2-Methyl-4-nitroanisole, by employing acetylation, nitration, and hydrolysis reactions. For instance, the synthesis of 2-methyl-6-nitroaniline was achieved through acetylation, methylation, and hydrolysis of o-nitroaniline, with a notable yield and purity under optimized conditions (Zhou Shi-yan, 2013).

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-nitroanisole and its derivatives has been investigated through various analytical techniques, including X-ray diffraction and vibrational spectroscopy. These studies provide insights into the crystal structures, hydrogen bonding patterns, and vibrational properties of the compounds, contributing to a deeper understanding of their structural characteristics (G. Ferguson et al., 2001).

Chemical Reactions and Properties

Research on 2-Methyl-4-nitroanisole has also focused on its chemical reactions and properties. For example, the electrophilic aromatic photosubstitution of 4-nitroanisole was studied, demonstrating the regioselectivity of methoxy and nitro group photosubstitutions, which sheds light on the chemical behavior of nitroanisole derivatives under certain conditions (Albert Cantos et al., 1989).

Scientific Research Applications

Application 1: Synthesis of 2-Methyl-4-nitrophenol

  • Summary of the Application: 2-Methyl-4-nitroanisole is used in the synthesis of 2-methyl-4-nitrophenol .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Application 2: Synthesis of 3-Methyl-4-methoxyaniline

  • Summary of the Application: 2-Methyl-4-nitroanisole can also be used in the synthesis of 3-methyl-4-methoxyaniline .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Application 3: Charge-Transfer Trinitromethylation

  • Summary of the Application: 2-Methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Application 4: Synthesis of 1-Dibromomethyl-4-methoxy-2-nitrobenzene

  • Summary of the Application: 4-Methyl-2-nitroanisole may be used in the synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Application 5: Charge-Transfer Trinitromethylation

  • Summary of the Application: 2-Methyl-4-nitroanisole is obtained as one of the products from the charge-transfer trinitromethylation of 2-methylanisole in the presence of dichloromethane .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Application 6: Synthesis of 1-Dibromomethyl-4-methoxy-2-nitrobenzene

  • Summary of the Application: 4-Methyl-2-nitroanisole may be used in the synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene .
  • Results or Outcomes: The source does not provide specific outcomes or quantitative data for this application .

Safety And Hazards

2-Methyl-4-nitroanisole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals . This suggests that it may be harmful if swallowed. It’s recommended to use personal protective equipment as required and avoid ingestion and inhalation .

properties

IUPAC Name

1-methoxy-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZMIJZYJZQOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198786
Record name 1-Methoxy-2-methyl-4-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID70198786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitroanisole

CAS RN

50741-92-9
Record name 1-Methoxy-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50741-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Record name 1-Methoxy-2-methyl-4-nitrobenzene
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Record name 2-methyl-4-nitroanisole
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Synthesis routes and methods I

Procedure details

2-Methylanisole (20 g) in 500 ml dichloromethane chilled in an ice bath is treated with 27.2 g of nitronium tetrafluoroborate and stirred two days. The mixture is poured into water, the layers are separated, and the aqueous phase is washed with dichloromethane. The combined organic layers are dried, filtered, stripped, and chromatographed on silica gel with 9:1 to 8:2 hexane:ethyl acetate to give 2-methyl-4-nitroanisole. NMR (CDCl3): δ2.3 (3H,s), 3.9 (3H,s), 6.9 (1H,d), 8.0 (1H,d), 8.1 (1H,d of d).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-hydroxy-2-methyl-4-nitrobenzene (1.0 g) in N,N-dimethylformamide (10 mL) were added potassium carbonate (1.8 g) and iodomethane (1.3 g) at room temperature and this mixture was stirred at the same temperature for 24 hours. This reaction mixture was poured into water and this resulting mixture was extracted with ethyl acetate. This organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the title compound (0.95 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-methyl-4-nitrophenol (10.2 g, 67 mmol) in acetonitrile (250 mL) was added potassium carbonate (27.6 g, 200 mmol) and methyl iodide (4.1 mL, 66 mmol). The mixture was stirred at 80° C. for 12 h. After cooling to room temperature, the solid was removed by filtration and the filtrate was evaporated under reduced pressure. The resulting oil was dissolved in dichloromethane (250 mL). The solution was washed with 2N NaOH (aq.) (200 mL), brine (100 mL), dried (Na2SO4), filtered and evaporated to yield 1-methoxy-2-methyl-4-nitrobenzene (9.5 g, 57 mmol, 85%).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Methylanisole (2.5 ml) in acetic acid (140 ml) and dichloromethane (150 ml) was cooled to 15° C. Concentrated nitric acid (20 ml) was added slowly keeping the temperature of the reaction below 40° C. The reaction was stirred at ambient temperature for 30 minutes and cooled to 0° C. before adding fuming nitric acid (50 ml) dropwise. The reaction mixture was allowed to warm to ambient temperature slowly and stirred for a further 4 days. The reaction mixture was poured onto ice water (600 ml) and the organic layer was washed with water (2×40 ml) and saturated sodium hydrogencarbonate (2×40 ml), dried over magnesium sulfate and concentrated. The residual deep red solid was subjected to flash silica chromatography on silica eluting with isohexane/ethyl acetate (9:1) to (7:3) to yield 1-methoxy-2-methyl-4-nitrobenzene (2.70 g) as an off white solid. LC-MS (Method J): RT 3.74 minutes, 168.27 (M+H)+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-nitroanisole
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2-Methyl-4-nitroanisole
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2-Methyl-4-nitroanisole
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2-Methyl-4-nitroanisole
Reactant of Route 6
2-Methyl-4-nitroanisole

Citations

For This Compound
25
Citations
JF Bunnett, RH Garst - The Journal of Organic Chemistry, 1968 - ACS Publications
… Also, 2-methyl-4-nitroanisole gave almost 100% of 2-methyl-4-nitrophenolwithin 1 hr at reflux. The latter two examples suggest that nucleophilic displacement at methyl carbon occurred…
Number of citations: 27 pubs.acs.org
S Sankararaman, WA Haney… - Journal of the American …, 1987 - ACS Publications
Aromatic cation radicals ArH’+ are spontaneously produced as solvent-caged species together with anions and radicals by the irradiation of the charge-transfer absorption band of the …
Number of citations: 99 pubs.acs.org
V Baliah, JJD Jeyanthy - Proceedings of the Indian Academy of Sciences …, 1988 - Springer
… The postulate of steric enhancement of resonance in a compound like 2-methyl-4-nitroanisole attributes increased resonance interaction of the para substituents to the presence of the …
Number of citations: 7 link.springer.com
DJ Timmerman-Vaughan - Acta Chemica Scandinavica, 1997 - actachemscand.org
… at 20 C gives the epimeric 1-methoxy6-methyl-6-nitro-3-trinitromethylcyclohexa-l,4-dienes 8 and 9 in addition to 2-methyl-4-trinitromethylanisole (3) and 2-methyl-4-nitroanisole (4). In …
Number of citations: 6 actachemscand.org
K Nojima, K Fukaya, S Fukui, S Kanno, S Nishiyama… - Chemosphere, 1976 - Elsevier
… , p-nitroanisole, 3methyl-4-nitroanisole, 2-methyl-4-nitroanisole and 2-methyl-4,6-… found to be 2-methyl-6-nitroanisole, p-nitroanisole and 2-methyl-4-nitroanisole respectively. …
Number of citations: 62 www.sciencedirect.com
K Pandiarajan, S Kabilan, P Sankar… - Bulletin of the …, 1994 - journal.csj.jp
… Therefore, in this work we have recorded the "C, *N, and *"O NMR spectra of 4-nitroanisole (1), 2methyl-4-nitroanisole (2), 2-chloro-4-nitroanisole (3), 2bromo-4-nitroanisole (4), 2-iodo-4…
Number of citations: 8 www.journal.csj.jp
K NOJIMA, A KAWAGUCHI, T OHYA… - Chemical and …, 1983 - jstage.jst.go.jp
… 2,6-Dinitroanisole, 2—methy1—6-nitroanisole, 2—methyl~4~nitroanisole and 9—methoxy—10—nitrophenanthrene were prepared from 2,6—dinitrophenol, 2—methy1—6-nitrophenol,’…
Number of citations: 87 www.jstage.jst.go.jp
M Carmack, LW Kissinger, I Von - Journal of the American …, 1946 - ACS Publications
… 2-Methyl-4-nitroanisole was hydrogenated over Raney nickel at 130 atmospheres to give 3methyl-4-methoxyaniline. The melting points of the amine and its acetyl derivative agreed …
Number of citations: 6 pubs.acs.org
JD Reinheimer, JF Bunnett - Journal of the American Chemical …, 1959 - ACS Publications
Rates of reactions of five nucleophilic reagents with l-fluoro-4-nitrobenzene and its 2-bromo and 2-methyl derivatives have been determined. The data reveal the operation of both steric …
Number of citations: 43 pubs.acs.org
HR Snyder, NR Easton - Journal of the American Chemical …, 1946 - ACS Publications
… 2-Methyl-4-nitroanisole was hydrogenated over Raney nickel at 130 atmospheres to give 3methyl-4-methoxyaniline. The melting points of the amine and its acetyl derivative agreed …
Number of citations: 1 pubs.acs.org

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